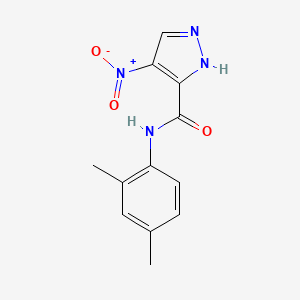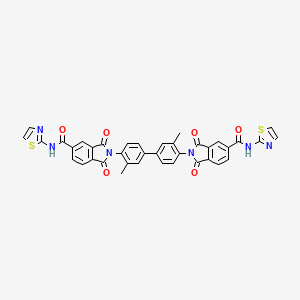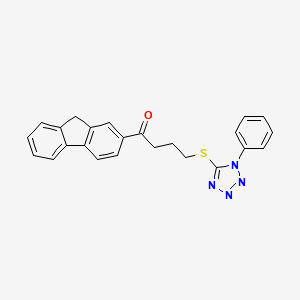![molecular formula C13H18N2O4S B11103138 Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate](/img/structure/B11103138.png)
Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an ethyl ester group, a sulfonyl group attached to a 4-methylphenyl ring, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate typically involves the reaction of 4-methylbenzenesulfonyl chloride with imidazolidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The resulting product is then esterified with ethanol to obtain the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazolidine ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(4-methylphenyl)sulfonyl]methylimidazolidine-1-carboxylate
- Ethyl 3-[(4-methylphenyl)sulfonyl]ethylimidazolidine-1-carboxylate
- Ethyl 3-[(4-methylphenyl)sulfonyl]propylimidazolidine-1-carboxylate
Uniqueness
Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group attached to the 4-methylphenyl ring enhances its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H18N2O4S |
|---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)sulfonylimidazolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-8-9-15(10-14)20(17,18)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
InChI Key |
ZARCISUCLKZFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C |
solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11103063.png)
![Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11103071.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate](/img/structure/B11103077.png)
![2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone](/img/structure/B11103080.png)
![4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11103081.png)

![(1Z,3E)-1-(4-bromophenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol](/img/structure/B11103105.png)
![5-[(4Z)-4-{[5-(2-carboxyphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11103107.png)

![N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11103131.png)


![N-{4-[4-(1-{4-[4-(acetylamino)phenoxy]phenyl}-2,2,2-trifluoro-1-(trifluorometh yl)ethyl)phenoxy]phenyl}acetamide](/img/structure/B11103151.png)
![3-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11103162.png)
